molecular formula C10H17NO B11760185 (S)-5-Cyclohexylpyrrolidin-2-one

(S)-5-Cyclohexylpyrrolidin-2-one

Cat. No.: B11760185
M. Wt: 167.25 g/mol
InChI Key: RKTJTNMGURCVJM-VIFPVBQESA-N
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Description

Pyrrolidinones are five-membered lactams with diverse applications in medicinal chemistry, agrochemicals, and material science. The (S)-enantiomer configuration and cyclohexyl substituent likely influence its stereochemical properties, solubility, and biological activity. However, due to the absence of direct evidence, this article will focus on structurally related pyrrolidinone derivatives documented in the provided sources.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(5S)-5-cyclohexylpyrrolidin-2-one

InChI

InChI=1S/C10H17NO/c12-10-7-6-9(11-10)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12)/t9-/m0/s1

InChI Key

RKTJTNMGURCVJM-VIFPVBQESA-N

Isomeric SMILES

C1CCC(CC1)[C@@H]2CCC(=O)N2

Canonical SMILES

C1CCC(CC1)C2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Cyclohexylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylamine with succinic anhydride, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often require a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Ring Opening

The lactam ring undergoes nucleophilic attack under basic or acidic conditions, producing intermediates such as γ-amino acids or esters. For example, donor–acceptor cyclopropanes react with primary amines (e.g., anilines, benzylamines) to form γ-amino esters, followed by lactamization and dealkoxycarbonylation. This mechanism is critical in synthesizing 1,5-disubstituted pyrrolidin-2-ones .

Lactamization and Ring Closure

The compound can participate in cyclization reactions via lactamization. For instance, the reaction of dihydropyridinylidene salts with secondary amines under alkaline conditions yields pyrrolidin-2-ones. This process involves nucleophilic attack on carbonyl groups, followed by ring closure .

Vilsmeier-Type Reactions

In the presence of POCl₃, 1-methylpyrrolidin-2-one forms a chloroiminium intermediate, which reacts with indole derivatives to generate substituted indole products. This reaction highlights the lactam’s reactivity toward electrophilic reagents, enabling functionalization of aromatic systems .

Stereoinversion in Ring-Opening Reactions

During nucleophilic ring-opening of donor–acceptor cyclopropanes, the stereochemistry of the chiral center inverts. For example, the (S)-configured cyclopropane derivative yields the (R)-configured pyrrolidin-2-one due to an Sₙ2-like mechanism .

Reaction Conditions and Mechanisms

Reaction Type Conditions Key Mechanism Product Type
Nucleophilic ring openingLewis acid (e.g., Ni(ClO₄)₂), primary amineSₙ2-like attack on cyclopropane, followed by lactamization 1,5-Disubstituted pyrrolidin-2-ones
LactamizationAlkaline conditions (e.g., KOH)Cyclization of γ-amino esters via intramolecular nucleophilic attack Pyrrolidin-2-ones
Vilsmeier reactionPOCl₃, -10°C to 0°CFormation of chloroiminium intermediate, reacting with indoles Substituted indole derivatives
StereoinversionLewis acid-catalyzed ring openingSₙ2 mechanism during cyclopropane ring opening (R)-configured pyrrolidin-2-one

Analytical and Structural Insights

GC-MS data for related pyrrolidin-2-one derivatives (e.g., 1-cyclohexyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one) show characteristic fragmentation patterns, aiding in structural verification. For instance, the molecular ion peak at m/z 246 and fragments at m/z 164 (aromatic ring) and 107 (pyrrolidine ring) confirm the integrity of the compound .

Pharmaceutical Development

Pyrrolidin-2-ones are explored as scaffolds for Bcl-2 inhibitors, where substitutions on the pyrrolidine ring modulate binding affinity. For example, spirocyclic linkers improve selectivity against Bcl-2 mutants .

Functionalization of Aromatic Systems

The Vilsmeier reaction enables the synthesis of heterocyclic compounds, such as 5-bromo-3-(1-cyclohexylpyrrolidin-2-ylidene)indole, demonstrating the compound’s utility in organic synthesis .

Stereochemical Implications

The (S)-configuration influences reaction outcomes, particularly in ring-opening reactions. For example, the inversion of stereochemistry during cyclopropane-derived syntheses ensures enantiomeric purity in the final product .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that (S)-5-Cyclohexylpyrrolidin-2-one exhibits significant anticancer properties. In comparative studies, this compound showed selectivity against various cancer cell lines while maintaining low toxicity to normal cells. For instance, in vitro studies indicated that derivatives of this compound could effectively inhibit the proliferation of human leukemia cells .

Case Study:
A study evaluating the anticancer effects of different pyrrolidinone derivatives found that this compound displayed a promising anti-leukemic effect at concentrations that minimized cytotoxicity to non-cancerous cells .

Neuropharmacological Applications

This compound has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation suggests possible therapeutic applications in treating mood disorders and other neuropsychiatric conditions.

Case Study:
In neuropharmacological studies, compounds similar to this compound were shown to influence behavioral responses in animal models, indicating their potential use in developing treatments for depression and anxiety disorders.

Antibacterial Efficacy

The antibacterial properties of this compound have also been explored. Research indicates that modifications in the pyrrolidinone structure can enhance antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Case Study:
A study on related compounds revealed that certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus, suggesting that this compound could be a scaffold for developing new antibiotics .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise as a therapeutic agent in several areas:

  • Cancer Therapy: Its selective anticancer properties make it a candidate for targeted cancer therapies.
  • Neuropharmacology: Its ability to modulate neurotransmitter systems suggests potential applications in treating mood disorders.
  • Antimicrobial Treatments: Its antibacterial activity may lead to new treatments for infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of (S)-5-Cyclohexylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into binding sites with high specificity, influencing biological pathways and eliciting desired effects. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

The following analysis compares four pyrrolidinone derivatives from the evidence, focusing on structural features, physicochemical properties, hazards, and applications.

Structural and Physicochemical Properties
Compound Name (CAS No.) Molecular Weight Key Substituent Configuration Application
(S)-5-((Trityloxy)Methyl)Pyrrolidin-2-One (105526-85-0) 357.44 Trityloxymethyl (C₆H₅)₃COCH₂ (S)-enantiomer Research & Development
(5S)-5-[(Triphenylmethoxy)methyl]pyrrolidin-2-one (N/A) Not specified Triphenylmethoxymethyl (5S)-configuration Laboratory use
5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (1021-39-2) Not specified Methanesulfonylphenyl Not specified Unspecified research
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (112091-17-5) Not specified Chloropyridine + methylpyrrolidin (S)-enantiomer Laboratory research (non-drug)

Key Observations :

  • Methanesulfonylphenyl () adds polarity and electron-withdrawing effects, which may enhance binding affinity in enzyme targets . Cyclohexyl (hypothetical for the target compound) would balance lipophilicity and conformational rigidity compared to bulkier trityl groups.

Biological Activity

(S)-5-Cyclohexylpyrrolidin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidinone derivatives, characterized by a five-membered lactam ring containing one nitrogen atom. The presence of the cyclohexyl group at the 5-position contributes to its unique pharmacological properties.

Research indicates that this compound may interact with various neurotransmitter systems, influencing mood and cognitive functions. Its structural features suggest potential interactions with receptors involved in anxiety and depression pathways, making it a candidate for further exploration in neuropharmacological applications .

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrrolidinone derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibited selective anti-leukemic effects while maintaining low cytotoxicity against non-tumorigenic cells. For instance, compounds similar to this compound were tested against human leukemia cell lines, showing promising results at specific concentrations .

CompoundCell Line TestedConcentration (µM)Activity Observed
This compoundCCRF-CEM (leukemia)5Moderate activity
Derivative XMRC-5 (fibroblast)50Low cytotoxicity

Antibacterial Properties

In addition to anticancer activity, some studies have reported antibacterial properties associated with pyrrolidinone derivatives. The mechanisms underlying these effects are still under investigation; however, preliminary data suggest that these compounds may inhibit bacterial growth through interference with cellular processes .

Case Studies and Research Findings

  • Neuropharmacological Studies : A study focused on the modulation of neurotransmitter systems revealed that this compound could potentially influence serotonin and dopamine pathways. This modulation suggests therapeutic applications in treating mood disorders.
  • Cancer Research : In a comparative study of various pyrrolidinone derivatives, this compound demonstrated significant selectivity against cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .
  • Antibacterial Efficacy : Research evaluating the antibacterial properties of similar compounds indicated that modifications in the pyrrolidinone structure could enhance antimicrobial activity. Future studies are needed to elucidate the specific interactions between these compounds and bacterial targets .

Q & A

Q. What statistical approaches validate reproducibility in this compound bioactivity studies?

  • Answer :
  • Power analysis : Determine sample size (n ≥ 3) to ensure 80% power.
  • ANOVA : Compare inter-group variability (p < 0.05 threshold).
  • Bland-Altman plots : Assess agreement between replicate experiments .

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